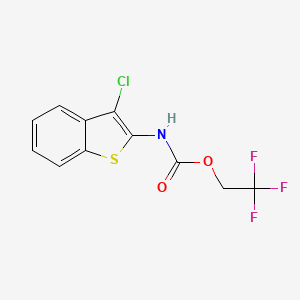

2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate

Descripción

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture incorporating multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1311313-98-0 and possesses the molecular formula C₁₁H₇ClF₃NO₂S with a molecular weight of 309.69 daltons. The systematic nomenclature reflects the presence of a trifluoroethyl ester moiety linked through a carbamate functional group to a chlorinated benzothiophene heterocyclic system.

The structural designation follows International Union of Pure and Applied Chemistry conventions, identifying the compound as a carbamate derivative where the trifluoroethyl group serves as the alcohol component and the 3-chloro-1-benzothiophen-2-yl group functions as the amine component. The compound's nomenclature specifically denotes the positioning of the chlorine substituent at the 3-position of the benzothiophene ring system and the attachment point of the carbamate linkage at the 2-position. Alternative naming conventions include systematic designations that emphasize the benzothiophene core structure with appropriate positional indicators for the substituent groups.

The molecular descriptor file number MFCD18917302 provides additional chemical database identification for this compound. The compound's structural complexity arises from the integration of multiple pharmacophoric elements including the electron-withdrawing trifluoromethyl group, the halogen substituent, and the sulfur-containing heterocyclic aromatic system. These structural features contribute to the compound's unique electronic properties and potential biological activities.

Historical Development in Heterocyclic Carbamate Chemistry

The development of heterocyclic carbamate chemistry has progressed significantly over the past several decades, with particular emphasis on the incorporation of fluorinated elements into carbamate structures. Carbamate derivatives have gained substantial attention in medicinal chemistry due to their chemical stability and capability to permeate biological membranes while serving as effective peptide bond surrogates. The evolution of carbamate synthesis methodologies has encompassed traditional approaches including the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides, alongside modern catalytic carbonylation techniques.

Recent advances in carbamate chemistry have focused on the development of more efficient synthetic pathways and the exploration of novel structural modifications that enhance biological activity. The incorporation of fluorinated substituents into carbamate structures represents a significant advancement in the field, as fluorine atoms can dramatically alter the physicochemical properties of organic molecules. Trifluoroethyl carbamates specifically have emerged as important compounds due to their unique reactivity profiles and potential applications in various chemical processes.

The benzothiophene heterocyclic system has been extensively studied for its diverse biological activities and synthetic utility. The combination of carbamate functionality with benzothiophene scaffolds represents a convergence of two important areas of heterocyclic chemistry. This integration has been facilitated by advances in synthetic methodologies that allow for the efficient construction of complex heterocyclic systems while maintaining the stability and reactivity characteristics of carbamate functional groups.

Historical developments in this field have been driven by the recognition that carbamate derivatives can exhibit enhanced metabolic stability compared to their amide counterparts. The metabolic lability of carbamates follows predictable patterns based on structural features, with aryl-substituted carbamates generally showing different hydrolysis rates compared to alkyl-substituted variants. These insights have informed the design of new carbamate structures that balance stability with desired biological activity.

Position Within Fluorinated Benzothiophene Derivatives

This compound occupies a distinctive position within the broader class of fluorinated benzothiophene derivatives due to its unique combination of structural features. The compound integrates the electron-withdrawing properties of fluorine atoms with the aromatic heterocyclic characteristics of benzothiophene systems, creating a molecule with distinct electronic and steric properties. This positioning within fluorinated heterocycles is particularly significant given the increasing importance of fluorine incorporation in pharmaceutical development.

Benzothiophene derivatives have attracted considerable attention as organic electronic materials and pharmaceutical intermediates. The synthesis of benzothiophenes through various methodologies, including aryne reactions and palladium-catalyzed cyclization processes, has expanded the accessibility of these heterocyclic systems. The incorporation of fluorinated substituents into benzothiophene frameworks represents an advanced approach to modulating the properties of these heterocyclic compounds.

The compound's position within fluorinated derivatives is further distinguished by the presence of the trifluoroethyl carbamate moiety, which combines the benefits of fluorine substitution with the functional versatility of carbamate groups. Palladium-catalyzed cyclization reactions have been developed for the construction of fluorinated benzothiophene frameworks, demonstrating the synthetic accessibility of such complex structures. These methodologies enable the regioselective introduction of fluorine atoms at specific positions within the benzothiophene ring system.

Comparative analysis with related fluorinated benzothiophene derivatives reveals that the compound's unique structural features position it as a valuable synthetic intermediate and potential pharmaceutical building block. The presence of both chlorine and fluorine substituents creates opportunities for further synthetic elaboration through various coupling reactions and functional group transformations. The carbamate linkage provides additional sites for chemical modification, enabling the preparation of diverse structural analogs with potentially different biological and physicochemical properties.

| Compound Class | Key Structural Features | Molecular Weight Range | Typical Applications |

|---|---|---|---|

| Simple Benzothiophenes | Basic heterocyclic core | 134-200 | Electronic materials, intermediates |

| Chlorinated Benzothiophenes | Halogen substitution | 168-250 | Pharmaceutical intermediates |

| Fluorinated Benzothiophenes | Fluorine incorporation | 152-300 | Advanced materials, drug development |

| Carbamate Benzothiophenes | Carbamate functionality | 200-350 | Medicinal chemistry, prodrugs |

| Trifluoroethyl Carbamate Benzothiophenes | Combined fluorination and carbamate | 280-400 | Specialized pharmaceutical applications |

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO2S/c12-8-6-3-1-2-4-7(6)19-9(8)16-10(17)18-5-11(13,14)15/h1-4H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHCLVKHPLSXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbamate Formation via Reaction with 2,2,2-Trifluoroethyl Chloroformate

A common approach involves the direct reaction of the amine precursor 3-chloro-1-benzothiophen-2-yl amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. The base (e.g., triethylamine or pyridine) scavenges the released HCl, driving the reaction forward.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or acetonitrile |

| Temperature | 0 to 25 °C |

| Reaction time | 1 to 4 hours |

| Base | Triethylamine, pyridine |

| Molar ratio | 1:1 to 1:1.2 (amine:chloroformate) |

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, yielding the carbamate and HCl as a byproduct.

Use of Carbamate Protecting Groups and Subsequent Deprotection

In some synthetic routes, the amine is first protected as a carbamate (e.g., benzyl carbamate, CBZ) to prevent side reactions during multi-step synthesis. After installing the trifluoroethyl moiety, the protecting group is removed by hydrogenolysis or acid treatment.

- The benzyl carbamate protecting group is introduced to the amine.

- The protected amine undergoes carbamoylation with trifluoroethyl reagents.

- Deprotection is achieved by catalytic hydrogenation (Pd/C, H2 atmosphere) or acidic cleavage.

This method is particularly useful for complex molecules where selective functional group manipulation is required.

Coupling Reagents and Activation Methods

Alternative methods employ carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,3-diisopropylcarbodiimide (DIC) to activate carboxylic acid derivatives or carbamoyl precursors, facilitating carbamate bond formation with the trifluoroethyl amine.

- These reagents promote mild and efficient coupling.

- Reaction conditions typically involve solvents like 1,4-dioxane or DMF at room temperature.

- Bases such as N,N-diisopropylethylamine (DIPEA) are often used to neutralize acids formed.

Research Findings and Mechanistic Insights

Stability and Reactivity of Trifluoroethyl Carbamates

- The trifluoroethyl group imparts increased metabolic stability and lipophilicity to carbamates.

- The electron-withdrawing trifluoromethyl groups reduce the nucleophilicity of the carbamate nitrogen, affecting reaction rates.

- Imine precursors and N-aryl N,O-acetals have been investigated as intermediates for trifluoroethylamine derivatives, showing good yields and functional group tolerance.

Synthetic Challenges and Solutions

- Hydrolysis of imine precursors can limit yields; thus, stable intermediates like N-aryl N,O-acetals are preferred.

- Use of protecting groups (e.g., CBZ) allows selective transformations and prevents side reactions during multi-step synthesis.

- One-pot reactions combining trifluoroethylamine derivatives with nucleophiles under basic conditions have been developed to access functionalized derivatives efficiently.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct reaction with 2,2,2-trifluoroethyl chloroformate | 3-chloro-1-benzothiophen-2-yl amine, base (Et3N), DCM, 0-25 °C | Simple, straightforward, high yield | Requires careful handling of HCl byproduct |

| Carbamate protecting group strategy | CBZ-protected amine, hydrogenolysis for deprotection | Selective, suitable for complex molecules | Additional steps, requires catalyst and H2 |

| Carbodiimide-mediated coupling | EDC or DIC, base, solvent (1,4-dioxane, DMF) | Mild conditions, efficient coupling | Sensitive to moisture, reagent cost |

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoroethyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The benzothiophene moiety can participate in redox reactions, altering the electronic properties of the compound.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

Oxidation: Oxidized derivatives of the benzothiophene ring.

Reduction: Reduced forms of the benzothiophene moiety.

Hydrolysis: Corresponding amine and alcohol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, such as:

- Nucleophilic Substitution : The trifluoroethyl group can be replaced by various nucleophiles.

- Oxidation and Reduction : The benzothiophene moiety can participate in redox reactions.

- Hydrolysis : The carbamate linkage can be hydrolyzed to yield amines and alcohols.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives may exhibit antimicrobial effects.

- Anticancer Activity : Investigations are ongoing into its efficacy against various cancer cell lines .

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored as a pharmaceutical intermediate. Its potential to interact with biological targets makes it a candidate for drug development aimed at treating infections or cancer .

Industrial Applications

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties may enhance the performance characteristics of products in various applications .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of several benzothiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for therapeutic development.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of carbamate derivatives. This compound was part of a series tested against Gram-positive and Gram-negative bacteria. Findings revealed promising results, indicating that modifications to the benzothiophene structure could enhance effectiveness against resistant strains .

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The benzothiophene moiety may contribute to binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Compound A : Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, )

- Structure : Differs in the core scaffold, replacing the benzothiophene with a phenylmethyl group and incorporating a ketone-linked ethylamine chain.

- Synthesis : Prepared via benzyl carbamate protection, highlighting the use of amine-protecting groups to stabilize intermediates during synthesis .

- Relevance : Demonstrates the versatility of trifluoroethyl carbamates in multi-step syntheses, though the absence of a heterocyclic core limits direct pharmacological comparisons.

Compound B : 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate ()

- Structure : Features a thiazole ring with a cyclopropyl substituent instead of the benzothiophene-chloro system.

- Physicochemical Properties : Calculated acid pKa (via JChem) suggests moderate acidity, influenced by the electron-deficient trifluoroethyl group and the thiazole’s aromaticity .

- Key Difference : The thiazole ring’s smaller size and higher electronegativity compared to benzothiophene may reduce lipophilicity and alter binding interactions in biological systems.

Target Compound : 2,2,2-Trifluoroethyl N-(3-Chloro-1-benzothiophen-2-yl)carbamate

- Hypothesized Properties :

- Lipophilicity : Higher than Compound B due to the benzothiophene’s aromatic system.

- Metabolic Stability : The trifluoroethyl group likely improves resistance to enzymatic degradation, similar to Compounds A and B.

Research Findings and Implications

- Synthetic Flexibility : Compound A’s synthesis () illustrates the utility of carbamate-protecting groups in complex molecule assembly, a strategy that could be adapted for the target compound .

- Biological Interactions: The benzothiophene core’s planar structure could improve π-π stacking interactions in protein binding sites compared to the non-aromatic cyclopropyl group in Compound B.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 3-chloro-1-benzothiophen-2-amine with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions (e.g., dry dichloromethane) with a base like triethylamine to neutralize HCl .

- Step 2 : Optimize reaction time and temperature (e.g., reflux at 40–50°C for 12–18 hours) to improve yields.

- Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) for high-purity isolation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : Confirm carbamate linkage (δ ~155–160 ppm for carbonyl in 13C NMR) and benzothiophene aromatic protons (δ 7.2–8.1 ppm in 1H NMR) .

- IR Spectroscopy : Detect C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

- Resolution of Contradictions : If spectral data conflicts with expected structures (e.g., unexpected peaks in aromatic regions), use 2D NMR (COSY, HSQC) to assign signals unambiguously .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioactivity and binding to molecular targets?

The trifluoroethyl group enhances metabolic stability and lipophilicity, potentially improving target engagement. Structural analogs (e.g., 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide) show activity against kinases like MAPK1, suggesting similar targets for this compound .

- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of trifluoroethyl vs. non-fluorinated analogs .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- SAR Design : Modify substituents on the benzothiophene core (e.g., chloro, fluoro) and carbamate side chain (e.g., alkyl vs. aryl groups).

- Biological Assays : Test inhibitory activity against kinase panels or cellular proliferation assays (e.g., IC₅₀ values in cancer cell lines) .

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Q. What are the stability profiles of this compound under varying storage conditions, and how are degradation products identified?

- Stability Testing : Store at room temperature (20–25°C) in inert atmospheres (N₂ or Ar) to prevent hydrolysis of the carbamate group .

- Degradation Analysis : Use LC-MS to detect hydrolyzed products (e.g., 3-chloro-1-benzothiophen-2-amine and trifluoroethanol) under accelerated conditions (40°C/75% RH) .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.